Bakuchiol

Übersicht

Beschreibung

Bakuchiol ist eine natürliche Verbindung, die aus den Samen und Blättern der Pflanze Psoralea corylifolia gewonnen wird, die im Volksmund als Babchi bekannt ist. Es ist ein Meroterpenoid, d. h. es hat eine teilweise Terpenoidstruktur. This compound hat in den letzten Jahren aufgrund seines breiten Spektrums an biologischen und pharmakologischen Eigenschaften, darunter antioxidative, entzündungshemmende und Anti-Aging-Wirkungen, große Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Bakuchiol kann auf verschiedenen chemischen Wegen synthetisiert werden. Ein übliches Verfahren beinhaltet die Extraktion von this compound aus Psoralea corylifolia unter Verwendung von Lösungsmitteln wie Petrolether oder Ethanol. Der Extrakt wird dann zur Reinigung einer Säulenchromatographie unterzogen . Eine andere Methode beinhaltet die Verwendung der Säulenchromatographie mit Kieselgel, um this compound aus dem Rohextrakt zu isolieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus Psoralea corylifolia-Samen. Die Samen werden zerkleinert und einer Kalt-Tauch-Extraktion mit Petrolether unterzogen. Das Lösungsmittel wird dann zurückgewonnen, und der this compound-Extrakt wird anschließend durch Säulenchromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bakuchiol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es hat eine phenolische Hydroxylgruppe, die an diesen Reaktionen teilnehmen kann .

Häufige Reagenzien und Bedingungen

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen betreffen oft die phenolische Hydroxylgruppe und können mit Reagenzien wie Alkylhalogeniden durchgeführt werden

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion Alkohole ergeben kann .

Wissenschaftliche Forschungsanwendungen

Bakuchiol is a meroterpene phenol found in the plant Psoralea corylifolia and is an emerging cosmeceutical agent with anti-aging, anti-inflammatory, and antibacterial properties . this compound has been studied for its effects on acne, photoaging, and post-inflammatory hyperpigmentation, with results showing benefits comparable to topical retinoids . this compound can function as a retinol analog through retinol-like regulation of gene expression, despite having no structural resemblance to retinoids .

Scientific Research Applications

this compound has demonstrated a range of activities that make it a promising compound for addressing skin aging .

Anti-aging

this compound has demonstrated cutaneous anti-aging effects when applied topically . Studies show that this compound and retinol both significantly decreased wrinkle surface area and hyperpigmentation, with retinol users reporting more facial skin scaling and stinging . A clinical study reported statistically significant improvements in wrinkles and pigmentation with topical this compound . In vivo studies have shown a significant reduction in photodamage, hyperpigmentation, wrinkle scores, and acne severity when this compound is used alone or in combination with other products .

Antioxidant

this compound exhibits high antioxidative efficacy . It has broad-spectrum antioxidant activity and effectively quenches superoxide, hydroxy, peroxy, peroxynitrile radicals, and singlet oxygen non-radical, in addition to inhibiting lipid peroxidation . this compound protects mitochondrial functions against oxidative stress and protects mitochondrial respiratory enzyme activities against peroxidation injury . It also protects human red blood cells against oxidative hemolysis and protects against oxidative stress-induced retinal damage .

Anti-inflammatory

this compound is a natural anti-inflammatory agent that can control leukocytic functions such as eicosanoid production, migration, and degranulation in the inflammatory site . It reduces the levels of PGE2 and MIF and inhibits pro-inflammatory arachidonic acid pathways . this compound also dose-dependently reduces the formation of leukotriene B4 (LTB4) and thromboxane B2 (TXB2) and inhibits degranulation in human neutrophils .

Skin Physiology

this compound has demonstrated several biopositive effects, including stimulation of the extracellular matrix component fibronectin (FN) and accelerated epidermal regeneration and wound healing . It increases ATP synthesis in the hepatocytes of old mice and augments COL1A1, COL7A1, and FN protein levels .

Other Applications

In vitro studies suggest that this compound has anti-cancer properties by inhibiting epidermal growth factor-induced neoplastic cell transformation . It also has demonstrated potential applications in psoriasis by normalizing keratinocyte activity and in pigmentary disorders through the inhibition of melanogenesis . Studies evaluating this compound's antimicrobial effect have shown potent antibiotic effects against Streptococcus aureus .

Tables of Studies

The effectiveness of this compound in improving photoaging with minimal side effects has been demonstrated across several studies .

| Study | Design | Duration | Application | Subjects | N | Age | Skin Type |

|---|---|---|---|---|---|---|---|

| Draelos et al, 2020 | Open-label clinical study | 4 weeks | This compound cleanser and moisturizer | Humans | 60 | 40-65 | I-V |

| Goldberg et al, 2019 | Five open-label clinical studies | 28 to 84 days | This compound, vitamin C, and melatonin in 3-in-1 NFS | Humans | 103 total | 4 |

Wirkmechanismus

Bakuchiol exerts its effects through various molecular targets and pathways:

Antioxidant Activity: This compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators like nitric oxide and prostaglandin E2 by downregulating the expression of inducible enzymes

Anti-aging Activity: This compound stimulates collagen production and increases skin cell turnover, leading to improved skin texture and tone

Vergleich Mit ähnlichen Verbindungen

Bakuchiol wird oft mit Retinol verglichen, da es ähnliche Anti-Aging-Wirkungen hat. Im Gegensatz zu Retinol verursacht this compound keine Hautreizungen und ist stabiler in Gegenwart von Licht und Sauerstoff . Weitere ähnliche Verbindungen sind:

Retinol: Eine Form von Vitamin A, die in Anti-Aging-Hautpflegeprodukten weit verbreitet ist.

Resveratrol: Eine natürliche Verbindung, die in Rotwein und Trauben vorkommt und für ihre antioxidativen Eigenschaften bekannt ist

This compound zeichnet sich durch seine natürliche Herkunft, seine bessere Hautverträglichkeit und sein breites Spektrum an biologischen Aktivitäten aus .

Biologische Aktivität

Bakuchiol, a meroterpene derived from the seeds of Psoralea corylifolia, has garnered significant attention in recent years due to its diverse biological activities. This compound is often highlighted for its potential as a natural alternative to retinol in skincare and its various therapeutic properties.

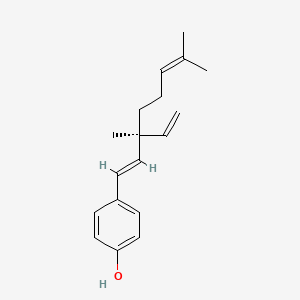

Chemical Structure and Properties

This compound possesses a unique structure characterized by a phenolic moiety and a terpenoid side chain, which contribute to its biological activities. The compound exhibits two main pharmacophores that enhance its antioxidant properties: the phenolic –OH group and the lipophilic alkenic side chain, which plays a crucial role in its interaction with biological membranes .

Biological Activities

-

Antioxidant Activity

- This compound has been shown to inhibit lipid peroxidation, demonstrating up to 74.7% protection at a concentration of 10 µM. Its IC50 value against lipid peroxidation is reported as 6.1 ± 0.2 µM, indicating potent antioxidant capabilities .

- The compound effectively quenches various free radicals, including superoxide and hydroxyl radicals, which are implicated in oxidative stress-related diseases .

- Anti-inflammatory Effects

- Antimicrobial Properties

- Antitumor Activity

-

Skin Health and Anti-Aging Effects

- Clinical studies have demonstrated that this compound is comparable to retinol in improving signs of photoaging, such as wrinkles and pigmentation, with fewer side effects .

- In an open-label clinical study, this compound showed significant improvements in skin texture and overall appearance after 12 weeks of use .

Research Findings and Case Studies

Several studies have contributed to understanding this compound's efficacy:

| Study | Design | Duration | Population | Findings |

|---|---|---|---|---|

| Draelos et al., 2020 | Open-label clinical study | 4 weeks | 60 participants | Improved skin smoothness and clarity with minimal side effects |

| Goldberg et al., 2019 | Five open-label studies | 28-84 days | 103 participants | Significant reduction in wrinkle depth and skin roughness |

| Dhaliwal et al., 2019 | Comparative study | 12 weeks | 24 participants | Both this compound and retinol improved skin conditions; this compound had fewer adverse effects |

This compound's mechanisms include:

Eigenschaften

IUPAC Name |

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJSSARVMHQJB-QIXNEVBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035664 | |

| Record name | Bakuchiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10309-37-2 | |

| Record name | (+)-Bakuchiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10309-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bakuchiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bakuchiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bakuchiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKUCHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT12HJU3AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.